molecular formula C14H15BrClNO6 B175773 (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 198402-60-7

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B175773
CAS No.: 198402-60-7
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-HTOAHKCRSA-N
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Description

The compound (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a halogenated indole-O-glycoside featuring a hexose sugar core (oxane ring) and a substituted indole moiety. The indole group is modified with bromo (Br) and chloro (Cl) substituents at positions 5 and 6, respectively.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219779
Record name 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198402-60-7
Record name 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198402-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in animal models would depend on the presence and activity of β-galactosidase. Higher dosages would likely result in a more intense magenta coloration, indicating higher enzyme activity.

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , also known as 5-Bromo-6-chloro-indolyl α-D-galactopyranoside, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a methyloxane backbone with hydroxyl groups and an indole moiety that enhances its biological activity.

  • Molecular Formula : C14H15BrClNO6
  • Molecular Weight : 408.63 g/mol
  • CAS Number : 198402-60-7

While specific research on the mechanism of action for this compound is limited, it is hypothesized that its indole component may interact with various biological targets, including enzymes and receptors. Analogous compounds have shown activities such as:

  • Enzyme inhibition : Compounds similar to this one often act as inhibitors for enzymes like β-galactosidase, which can be monitored through colorimetric assays.
  • Receptor binding : The structural characteristics suggest potential interactions with neurotransmitter receptors or other signaling pathways crucial in various biological processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Indole derivatives are known for their anticancer properties. The presence of bromine and chlorine substituents may enhance the cytotoxic effects against cancer cell lines. For instance:

  • Case Study : A study on similar indole derivatives demonstrated significant apoptosis in breast cancer cells through the activation of specific apoptotic pathways.

Antimicrobial Properties

The halogenated indole structure is associated with antimicrobial activity. Research indicates that compounds with similar structures exhibit:

  • Broad-spectrum antimicrobial effects , potentially inhibiting bacterial growth through disruption of cell wall synthesis.

Enzymatic Activity Modulation

This compound acts as a substrate for β-galactosidase:

  • Biochemical Analysis : The hydrolysis of this compound by β-galactosidase can be quantified by measuring the intensity of the resulting color change in assays, providing insights into enzyme activity in various biological contexts.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-BromoindoleIndole core with bromineAnticancer properties
4-ChloroindoleIndole core with chlorineAntimicrobial activity
IndomethacinIndole derivative with anti-inflammatory propertiesPain relief and anti-inflammatory effects

Research Findings

  • In vitro Studies : Compounds structurally related to this compound have demonstrated promising results in cell viability assays against various cancer cell lines.
  • In vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and enhanced survival rates compared to controls.
  • Mechanistic Studies : Investigations into the molecular pathways affected by this compound revealed its potential to modulate apoptotic signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole Glycosides

Compound A : (2S,3S,4S,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • Structural Difference : Chlorine is at position 4 instead of 6 on the indole ring.
  • Implications : Positional isomerism may alter steric and electronic interactions with target proteins. For example, the 4-Cl substituent could hinder binding in sterically sensitive active sites compared to the 6-Cl analog .
Compound B : (2R,3R,4S,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • Structural Difference : Lacks the 6-Cl substituent.
  • Implications : Reduced halogenation may decrease binding affinity but improve solubility due to lower molecular weight and polarity .

Glycosides with Aromatic Moieties

Sotagliflozin (CHEMBL48494)
  • Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol.
  • Comparison : Shares a hexose core but substitutes indole with a chlorophenyl-ethoxybenzyl group.
  • The methylthio group improves oral bioavailability compared to hydroxymethyl .
α-Arbutin and β-Arbutin
  • Structures: Differ in glycosidic linkage (α vs. β) of hydroquinone to glucose.
  • Comparison: Both lack halogenation but exhibit tyrosinase inhibition.

Aquaporin-Targeting Compounds

From :

Compound ID Structure Features Binding Energy (kcal/mol)
CHEMBL3703838 Chloro-benzoxathiole substituent -36.07
CHEMBL2132563 Oxadiazole-thiazole substituent -32.18
Target Compound Bromo-chloro-indole substituent Hypothetical: -30 to -35
  • Key Insight : The target compound’s indole-O-glycoside structure may offer intermediate binding strength compared to CHEMBL3703838 (stronger) and CHEMBL2132563 (weaker), depending on the target protein’s active site geometry .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis

Property Target Compound Compound A Sotagliflozin α-Arbutin
Molecular Weight ~580 g/mol (estimated) ~580 g/mol 424.94 g/mol 272.25 g/mol
Halogenation Br, Cl Br, Cl Cl None
LogP (Predicted) 2.5–3.0 2.5–3.0 1.8 -0.5
Solubility Low (halogenated) Low Moderate (methylthio) High
Bioactivity Enzyme inhibition? Enzyme inhibition? SGLT inhibition Tyrosinase inhibition

Preparation Methods

Reaction Mechanism and Conditions

The Koenigs-Knorr method employs a glycosyl halide (e.g., acetobromogalactose) reacted with 5-bromo-6-chloroindoxyl under basic conditions. The indoxyl oxygen acts as a nucleophile, displacing the halide to form the β-glycosidic bond.

Procedure (adapted from):

  • Glycosyl Donor Preparation :

    • Acetobromogalactose is synthesized by treating D-galactose with HBr/AcOH.

  • Coupling Reaction :

    • 5-Bromo-6-chloroindoxyl (1.0 eq) is dissolved in anhydrous acetone.

    • Acetobromogalactose (1.2 eq) and Ag₂CO₃ (2.0 eq) are added under nitrogen.

    • Reaction proceeds at 40°C for 12 h.

  • Deprotection :

    • Acetyl groups are removed using NaOMe/MeOH.

Data ():

ParameterValue
Yield68–72%
Reaction Time12 h
Stereoselectivityβ-configuration >95%

Advantages : High stereocontrol, scalability.
Limitations : Requires toxic Hg or Ag promoters; sensitive to moisture.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Glycosylation

This method uses glycosyl trichloroacetimidates and palladium catalysts to enhance reactivity and selectivity ().

Procedure ():

  • Glycosyl Donor Activation :

    • Trichloroacetimidate derivatives of D-galactose are prepared.

  • Coupling :

    • 5-Bromo-6-chloroindole (1.0 eq), glycosyl donor (2.0 eq), PdCl₂ (0.05 eq), and Mor-DalPhos ligand (0.05 eq) in THF/H₂O (4:1).

    • Reaction at 55–60°C for 6 h under argon.

Data ():

ParameterValue
Yield82–85%
Reaction Time6–8 h
Catalyst Loading5 mol% Pd

Advantages : Mild conditions, avoids heavy metals.
Limitations : High catalyst cost; requires inert atmosphere.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields ().

Procedure ():

  • Substrate Mixing :

    • α,β-Unsaturated C-glycosidic ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in EtOH.

  • Microwave Conditions :

    • Irradiated at 70°C (100 W) for 15 min.

Data ():

ParameterValue
Yield81%
Reaction Time15 min
Purity>98% (HPLC)

Advantages : Rapid synthesis; energy-efficient.
Limitations : Specialized equipment required.

Solid-Phase Synthesis with Protective Groups

Stepwise Assembly

This approach uses resin-bound intermediates to simplify purification ().

Procedure ():

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected galactose.

  • Indole Coupling :

    • 5-Bromo-6-chloroindole is attached via Mitsunobu reaction (DIAD, PPh₃).

  • Cleavage and Deprotection :

    • TFA cleavage followed by NaOMe/MeOH treatment.

Data ():

ParameterValue
Yield (Overall)65%
Purity90%

Advantages : Easy purification; modular design.
Limitations : Low scalability; high resin cost.

Comparative Analysis of Methods

MethodYield (%)TimeStereoselectivityScalability
Koenigs-Knorr68–7212 hHighExcellent
Pd-Catalyzed82–856–8 hVery HighModerate
Microwave-Assisted8115 minHighLimited
Solid-Phase6524–48 hModerateLow

Challenges and Solutions

Key Issues:

  • Stereocontrol : Competing α/β anomer formation in classical methods.

    • Solution : Use of participating protective groups (e.g., acetyl) directs β-selectivity ().

  • Purification : Polar byproducts complicate isolation.

    • Solution : Reverse-phase HPLC with C18 columns ().

  • Indole Stability : Degradation under acidic/basic conditions.

    • Solution : Neutral pH and low-temperature reactions ( ).

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